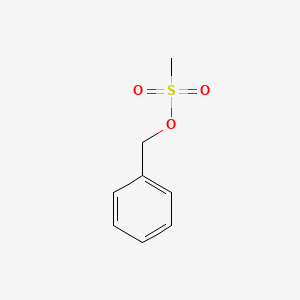

Benzyl methanesulfonate

Overview

Description

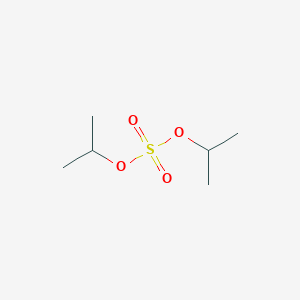

Benzyl methanesulfonate is a chemical compound with the molecular formula C8H10O3S . It is used in various chemical reactions .

Synthesis Analysis

This compound can be synthesized from methanesulfonyl chloride and benzyl alcohol in the presence of triethylamine . The reaction is carried out in methylene chloride at about 20°C . After stirring for 3 hours at room temperature, the organic layer is washed with water .Molecular Structure Analysis

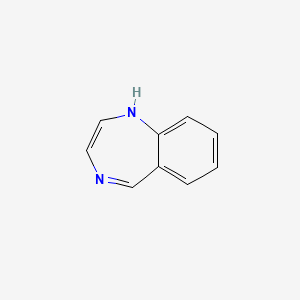

The molecular structure of this compound consists of 8 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . It forms a total of 22 bonds, including 12 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonate .Chemical Reactions Analysis

This compound, like other methanesulfonates, can be used as an alkylating agent . It can participate in reactions involving methanesulfonic acid and isotopically labeled methanol, confirming methanol C-O bond cleavage in the formation of methyl methanesulfonate .Physical and Chemical Properties Analysis

This compound has a molecular weight of 186.23 g/mol . It has a density of 1.2±0.1 g/cm3 and a boiling point of 341.8±21.0 °C at 760 mmHg .Scientific Research Applications

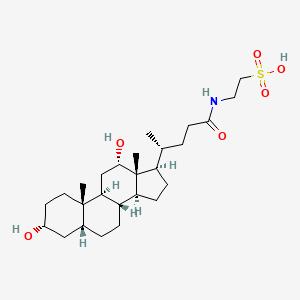

Reductive Ring-Opening Reactions Benzyl methanesulfonate has been utilized in reductive ring-opening reactions. For example, methanesulfonic acid was employed as a substitute for ethereal HCl in the reductive 4,6-O-benzylidene acetal ring-opening reaction, yielding products with normal regioselectivity (Zinin et al., 2007).

Alkylation of sp3 C-H Bonds In another application, manganese dioxide (MnO2)-methanesulfonic acid was used to promote the direct coupling of benzylic ethers and carbamates with ketones via oxidative C-H bond activation, which is economically and environmentally advantageous (Liu et al., 2013).

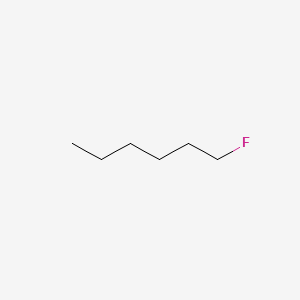

Catalyst in Linear Alkylbenzene Production Methanesulfonic acid (MSA) has been employed as a catalyst for the electrophilic addition of long-chain olefins to benzene, demonstrating high selectivity and reusability, which is significant for environmentally benign alkylation routes (Luong et al., 2004).

Tetrahydropyranylation of Alcohols and Phenols Ferrous methanesulfonate has shown effectiveness in the tetrahydropyranylation of various alcohols and phenols under solvent-free conditions, offering an environmentally friendly approach (Wang et al., 2011).

Synthesis of Benzoxazoles and Benzothiazoles Methanesulfonic acid has been found effective in the one-pot synthesis of 2-substituted benzoxazoles and benzothiazoles from carboxylic acids, providing a straightforward synthesis method with diverse applications (Kumar et al., 2008); (Sharghi et al., 2009).

Generation of o-Quinodimethanes Benzyl methanesulfonates have been used to generate o-quinodimethanes, which are trapped with electron-deficient olefins to afford [4+2] cycloadducts, a method beneficial for organic synthesis (Shirakawa & Sano, 2014).

Catalytic Reactions in Organic Synthesis Copper methanesulfonate has been used as a catalyst in esterification reactions, demonstrating ease of recovery and excellent activity, which is crucial for green chemistry applications (Jiang, 2005).

Electron Beam-Induced Reactions Triphenylsulfonium methanesulfonate under electron beam irradiation in the crystalline state forms a new benzene-substituted sulfonium salt, a unique finding in the field of radiation chemistry (MoonSeongyun et al., 2001).

Synthesis of Functionalized Benzimidazoles Palladium-catalyzed cross-coupling of aryl halides with CH-acidic methanesulfonamides, followed by sulfonamide metathesis, provides an efficient strategy for synthesizing various benzylic sulfonamides (Grimm et al., 2007).

Safety and Hazards

Properties

IUPAC Name |

benzyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKRMIJRCHPKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204362 | |

| Record name | Methanesulfonic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55791-06-5 | |

| Record name | Methanesulfonic acid, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055791065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-azatricyclo[5.2.1.02,6]decan-4-yl)-4-chloro-3-sulfamoylbenzamide](/img/structure/B1214929.png)